Sulfo DBCO-TFP Ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

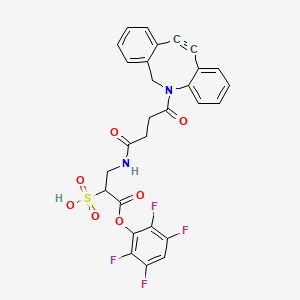

2D Structure

3D Structure

Properties

Molecular Formula |

C28H20F4N2O7S |

|---|---|

Molecular Weight |

604.5 g/mol |

IUPAC Name |

3-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]-1-oxo-1-(2,3,5,6-tetrafluorophenoxy)propane-2-sulfonic acid |

InChI |

InChI=1S/C28H20F4N2O7S/c29-19-13-20(30)26(32)27(25(19)31)41-28(37)22(42(38,39)40)14-33-23(35)11-12-24(36)34-15-18-7-2-1-5-16(18)9-10-17-6-3-4-8-21(17)34/h1-8,13,22H,11-12,14-15H2,(H,33,35)(H,38,39,40) |

InChI Key |

OXCOLSMUBAPWNW-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCC(C(=O)OC4=C(C(=CC(=C4F)F)F)F)S(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Sulfo DBCO-TFP Ester: A Heterobifunctional Crosslinker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sulfo DBCO-TFP Ester, a key reagent in the field of bioconjugation. We will delve into its chemical structure, physicochemical properties, and its utility in creating precisely engineered biomolecular conjugates. This document will serve as a valuable resource for researchers and professionals in drug development, diagnostics, and fundamental biological research, offering detailed methodologies and a deep understanding of its core functionalities.

Core Concepts: Chemical Structure and Properties

This compound is a heterobifunctional crosslinking agent designed for a two-step sequential conjugation strategy. Its architecture features three critical components: a sulfonate group for enhanced aqueous solubility, an amine-reactive tetrafluorophenyl (TFP) ester, and a dibenzocyclooctyne (DBCO) moiety for copper-free click chemistry.

The presence of the sulfonate group significantly improves the water solubility of this reagent, making it particularly suitable for reactions in aqueous buffers commonly used for biological samples.[1][2][3] The TFP ester provides a highly reactive group for forming stable amide bonds with primary amines, such as those found on the side chains of lysine residues in proteins.[1] Notably, TFP esters exhibit greater stability towards hydrolysis in aqueous media compared to their N-hydroxysuccinimide (NHS) ester counterparts, leading to more efficient and reproducible labeling of biomolecules.[1] The DBCO group is a strained alkyne that readily participates in strain-promoted azide-alkyne cycloaddition (SPAAC), a bioorthogonal reaction that does not require a cytotoxic copper catalyst.

A popular variant of this crosslinker incorporates a polyethylene glycol (PEG) spacer, known as Sulfo DBCO-PEG4-TFP Ester. This PEG spacer further enhances hydrophilicity and provides a flexible connection, which can minimize steric hindrance during conjugation.

Below is a summary of the key physicochemical properties for both the core this compound and its PEGylated version.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Name | Sulfo dibenzocyclooctyne-2,3,5,6-tetrafluorophenyl ester | |

| CAS Number | 2268816-76-6 | |

| Molecular Formula | C₂₈H₂₀F₄N₂O₇S | |

| Molecular Weight | 604.53 g/mol | |

| Purity | >95% (HPLC) | |

| Appearance | White to slightly grey amorphous solid or slightly yellow powder | |

| Solubility | Water, DMSO, DMF, DCM, THF, Chloroform | |

| Storage Conditions | -20°C, desiccated |

Table 2: Physicochemical Properties of Sulfo DBCO-PEG4-TFP Ester

| Property | Value | References |

| Chemical Name | Sulfo DBCO-PEG4-TFP ester | |

| Molecular Formula | C₃₉H₄₁F₄N₃O₁₂S | |

| Molecular Weight | 851.82 g/mol (protonated) | |

| Purity | >95% (HPLC) | |

| Appearance | Off-white to grey to yellow amorphous solid or oil | |

| Solubility | Water, DMSO, DMF | |

| Storage Conditions | -20°C, desiccated |

Mechanism of Action: A Two-Step Bioconjugation Strategy

The utility of this compound lies in its ability to facilitate a controlled, two-step bioconjugation. This process allows for the precise linking of two different molecules, for instance, a protein and a payload molecule (e.g., a drug, a dye, or a nucleic acid).

Step 1: Amine Modification. The first step involves the reaction of the TFP ester with primary amines on the first biomolecule (e.g., a protein or antibody). This reaction forms a stable amide bond, effectively labeling the biomolecule with the DBCO moiety. This reaction is typically carried out in an amine-free buffer at a pH range of 7-9.

Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The second step is a copper-free click chemistry reaction. The DBCO-labeled biomolecule from the first step is introduced to a second molecule that has been functionalized with an azide group. The inherent ring strain of the DBCO molecule drives a [3+2] cycloaddition with the azide, forming a stable triazole linkage. This reaction is highly specific and can be performed under mild, physiological conditions.

Experimental Protocols: A Practical Guide

This section provides a general protocol for the labeling of an antibody with a small molecule using this compound. The protocol is divided into two main stages, corresponding to the two-step reaction mechanism.

Stage 1: Antibody Labeling with this compound

This stage focuses on the reaction between the TFP ester and the primary amines on the antibody.

Materials:

-

Antibody of interest (in an amine-free buffer, e.g., PBS)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting columns

Procedure:

-

Antibody Preparation:

-

Prepare the antibody solution at a concentration of 2-10 mg/mL in the Reaction Buffer. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.

-

-

Reagent Preparation:

-

Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% to avoid denaturation of the antibody.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

-

-

Quenching:

-

To stop the reaction, add the Quenching Buffer to a final concentration of 50 mM.

-

Incubate for an additional 15 minutes at room temperature.

-

-

Purification:

-

Remove the excess, unreacted this compound and byproducts using a desalting column equilibrated with PBS.

-

Stage 2: Click Chemistry Conjugation

This stage involves the SPAAC reaction between the DBCO-labeled antibody and an azide-functionalized molecule.

Materials:

-

DBCO-labeled antibody (from Stage 1)

-

Azide-functionalized molecule of interest

-

PBS buffer, pH 7.4

Procedure:

-

Reaction Setup:

-

Mix the DBCO-labeled antibody with a 1.5- to 5-fold molar excess of the azide-functionalized molecule in PBS.

-

-

Incubation:

-

Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction time may need to be optimized depending on the specific reactants.

-

-

Purification:

-

Purify the final antibody conjugate to remove any unreacted azide-functionalized molecule. The purification method will depend on the properties of the conjugate and may include size exclusion chromatography (SEC), affinity chromatography, or dialysis.

-

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool for a wide range of applications in both academic research and the pharmaceutical industry.

-

Antibody-Drug Conjugates (ADCs): This is a prominent application where a cytotoxic drug, functionalized with an azide, is conjugated to a DBCO-labeled monoclonal antibody. This approach enables the targeted delivery of the drug to cancer cells, minimizing off-target toxicity.

-

Fluorescent Labeling and Imaging: Proteins, antibodies, and other biomolecules can be labeled with fluorescent dyes for use in various imaging techniques, including immunofluorescence and live-cell imaging.

-

Surface Functionalization: this compound can be used to immobilize proteins or other biomolecules onto surfaces for applications in biosensors and microarrays.

-

Drug Delivery Systems: The crosslinker can be incorporated into drug delivery vehicles like nanoparticles to attach targeting ligands for improved therapeutic efficacy.

References

An In-depth Technical Guide to the Mechanism of Action of Sulfo DBCO-TFP Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, applications, and experimental protocols for Sulfo DBCO-TFP Ester, a key reagent in modern bioconjugation.

Core Mechanism of Action

This compound is a heterobifunctional crosslinker designed for a two-step bioconjugation strategy. Its mechanism of action is centered around two key reactive groups: the Sulfo-TFP ester and the Dibenzocyclooctyne (DBCO) moiety. The presence of a sulfonate group enhances the water solubility of this reagent, making it ideal for reactions in aqueous biological environments.[1][2][3][4][5]

Step 1: Amine Modification via the TFP Ester

The 2,3,5,6-tetrafluorophenyl (TFP) ester is an amine-reactive functional group. It reacts efficiently with primary amines, such as the ε-amine of lysine residues and the N-terminus of proteins, to form a stable amide bond. This reaction proceeds optimally at a pH range of 7-9. A key advantage of the TFP ester over the more common N-hydroxysuccinimide (NHS) ester is its significantly greater stability towards hydrolysis in aqueous media, which leads to more efficient and reproducible labeling of biomolecules.

Step 2: Bioorthogonal Conjugation via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The DBCO group is a strained alkyne that reacts specifically and efficiently with azide-functionalized molecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is bioorthogonal, meaning it occurs without interfering with native biological functional groups, making it suitable for use in complex biological systems, including live cells. The reaction between DBCO and an azide forms a stable triazole linkage.

Quantitative Data

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₂₈H₂₀F₄N₂O₇S | |

| Molecular Weight | 604.53 g/mol | |

| Purity | >95% (HPLC) | |

| Solubility | Water, DMSO, DMF | |

| Storage Conditions | -20°C, desiccated |

Hydrolysis Stability of TFP Ester vs. NHS Ester

The TFP ester exhibits superior stability against hydrolysis compared to the NHS ester, particularly at neutral to basic pH. This enhanced stability allows for more controlled and efficient conjugation reactions.

| pH | TFP Ester Half-life (minutes) | NHS Ester Half-life (minutes) | Fold Difference | Reference(s) |

| 7.0 | ~570 | ~300 | 1.9 | |

| 8.0 | ~180 | ~60 | 3.0 | |

| 10.0 | ~300 | ~39 | 7.7 |

Data derived from studies on TFP- and NHS-terminated self-assembled monolayers.

Experimental Protocols

General Protein Labeling with this compound

This protocol describes the general procedure for labeling a protein with this compound to introduce the DBCO moiety.

Materials:

-

Protein of interest (in an amine-free buffer, e.g., PBS pH 7.2-8.0)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Desalting columns for purification

Procedure:

-

Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer such as PBS.

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar excess may need to be determined empirically based on the protein and desired degree of labeling.

-

Ensure the final concentration of the organic solvent (DMSO or DMF) is kept to a minimum to avoid protein denaturation.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Purification: Remove the unreacted this compound and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

-

Characterization (Optional but Recommended): Determine the degree of labeling (DOL) by UV-Vis spectrophotometry. Measure the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol outlines the reaction of a DBCO-labeled protein with an azide-containing molecule.

Materials:

-

DBCO-labeled protein

-

Azide-containing molecule of interest

-

Reaction buffer (e.g., PBS pH 7.4)

Procedure:

-

Reactant Preparation:

-

Dissolve the DBCO-labeled protein in the reaction buffer.

-

Dissolve the azide-containing molecule in a compatible solvent. If using an organic solvent, add it to the aqueous reaction mixture slowly with mixing.

-

-

SPAAC Reaction:

-

Add the azide-containing molecule to the solution of the DBCO-labeled protein. A 1.5- to 10-fold molar excess of one reactant is often used to drive the reaction to completion.

-

Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. Reaction times can be optimized depending on the reactants and their concentrations.

-

-

Purification: Purify the resulting bioconjugate using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography to remove unreacted components.

-

Analysis: Characterize the final conjugate using methods such as SDS-PAGE, mass spectrometry, and functional assays.

Visualizations

Signaling Pathways and Workflows

Caption: General workflow for bioconjugation using this compound.

References

Sulfo DBCO-TFP Ester for Copper-Free Click Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sulfo DBCO-TFP Ester, a key reagent in copper-free click chemistry, tailored for its application in bioconjugation, diagnostics, and therapeutic development.

Introduction to this compound

Sulfo Dibenzocyclooctyne (DBCO) - Tetrafluorophenyl (TFP) Ester is a heterobifunctional crosslinker designed for the efficient and specific labeling of biomolecules. Its unique architecture allows for a two-step conjugation process, making it an invaluable tool in modern bioconjugation strategies. The molecule consists of three key components:

-

A Sulfo-DBCO moiety: The dibenzocyclooctyne (DBCO) is a strained alkyne that readily reacts with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry. The sulfonate group (Sulfo) imparts excellent water solubility, allowing for reactions to be performed in physiological buffers without the need for organic co-solvents, which is critical for maintaining the stability and activity of biomolecules.

-

A TFP ester: The 2,3,5,6-tetrafluorophenyl (TFP) ester is an amine-reactive functional group. It forms stable amide bonds with primary amines, such as the lysine residues and N-termini of proteins, under mild pH conditions. TFP esters exhibit greater stability towards hydrolysis in aqueous media compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible labeling of biomolecules.[1][2][3][4][5]

-

A PEG spacer (often PEG4): A polyethylene glycol (PEG) spacer arm is incorporated between the DBCO and TFP ester moieties. This hydrophilic spacer enhances solubility, provides flexibility, and reduces steric hindrance during conjugation, which can improve labeling efficiency.

This combination of features makes this compound a versatile reagent for a wide range of applications, including the development of antibody-drug conjugates (ADCs), fluorescent labeling for imaging, and the functionalization of surfaces and nanoparticles.

Quantitative Data

The efficiency of bioconjugation reactions using this compound is influenced by various factors, including the specific biomolecules involved, buffer conditions, pH, and temperature. The following tables summarize key quantitative data related to the performance of DBCO reagents in copper-free click chemistry.

Table 1: Physicochemical Properties of this compound Variants

| Property | This compound | Sulfo DBCO-PEG4-TFP Ester |

| Molecular Formula | C₂₈H₂₀F₄N₂O₇S | C₃₉H₄₁F₄N₃O₁₂S |

| Molecular Weight | 604.53 g/mol | 851.8 g/mol |

| Solubility | Water, DMSO, DMF | Water, DMSO, DMF |

| Purity | ≥ 95% (HPLC) | ≥ 95% (HPLC) |

| Storage Conditions | -20°C, desiccated | -20°C, desiccated |

Data sourced from multiple supplier specifications.

Table 2: Second-Order Rate Constants for SPAAC Reactions with Sulfo DBCO-Amine

This table presents the reaction kinetics of a water-soluble DBCO reagent (sulfo DBCO-amine) with different azides under various buffer conditions, providing insights into the expected reactivity of the DBCO moiety of this compound.

| Buffer (pH 7) | Temperature (°C) | Azide Partner | Second-Order Rate Constant (M⁻¹s⁻¹) |

| PBS | 25 | 1-azido-1-deoxy-β-D-glucopyranoside | 0.32 - 0.85 |

| HEPES | 25 | 1-azido-1-deoxy-β-D-glucopyranoside | 0.55 - 1.22 |

| DMEM | 25 | 1-azido-1-deoxy-β-D-glucopyranoside | 0.59 - 0.97 |

| RPMI | 25 | 1-azido-1-deoxy-β-D-glucopyranoside | 0.27 - 0.77 |

| PBS | 37 | 1-azido-1-deoxy-β-D-glucopyranoside | Increased rate observed |

| HEPES | 37 | 1-azido-1-deoxy-β-D-glucopyranoside | Increased rate observed |

Data adapted from a study on SPAAC reaction kinetics. Higher pH values (up to 10) generally increase reaction rates, except in HEPES buffer. The presence of a PEG linker has been shown to enhance reaction rates by an average of 31 ± 16%.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

General Protocol for Protein Labeling with this compound

This protocol describes the general steps for conjugating this compound to a protein containing primary amines.

Materials:

-

Protein of interest (1-5 mg/mL)

-

This compound

-

Amine-free buffer (e.g., PBS, HEPES, Borate buffer) at pH 7-9

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., desalting column or size-exclusion chromatography)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in an amine-free buffer at a concentration of 1-5 mg/mL.

-

If the protein solution contains primary amines (e.g., Tris buffer) or sodium azide, perform a buffer exchange into a suitable amine-free buffer.

-

-

Reagent Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the protein solution. The molar excess of the reagent will depend on the protein concentration and the desired degree of labeling.

-

For protein concentrations ≥ 5 mg/mL, use a 10-fold molar excess.

-

For protein concentrations < 5 mg/mL, use a 20- to 50-fold molar excess.

-

-

Incubate the reaction at room temperature for 30 minutes to 2 hours, or on ice for 2-4 hours.

-

-

Quenching the Reaction:

-

Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM (e.g., add 1/10th volume of 1 M Tris-HCl).

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted this compound and byproducts using a desalting column or size-exclusion chromatography equilibrated with the desired storage buffer.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the DBCO group at approximately 309 nm.

-

Protocol for Antibody-Drug Conjugate (ADC) Formation

This protocol outlines the steps for creating an ADC using a DBCO-labeled antibody and an azide-containing cytotoxic drug.

Materials:

-

DBCO-labeled antibody (prepared as in section 3.1)

-

Azide-functionalized cytotoxic drug

-

Reaction buffer (e.g., PBS)

Procedure:

-

Prepare the Azide-Containing Drug:

-

Dissolve the azide-functionalized drug in a compatible solvent (e.g., DMSO) to a known concentration.

-

-

SPAAC Reaction:

-

Add the azide-functionalized drug to the solution of the DBCO-labeled antibody. A molar excess of 1.5 to 10 equivalents of the drug is often used to drive the reaction to completion.

-

Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight. Reactions can also be performed at 37°C to increase the reaction rate.

-

-

Purification:

-

Purify the resulting ADC to remove any unreacted drug and other small molecules. This is typically achieved using size-exclusion chromatography or dialysis.

-

-

Characterization:

-

Analyze the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).

-

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts related to the use of this compound.

Caption: Workflow for Antibody-Drug Conjugate (ADC) development.

Caption: Experimental workflow for protein labeling.

Caption: Logical relationships in two-step bioconjugation.

References

Harnessing Aqueous Environments: A Technical Guide to the Advantages of Water-Soluble DBCO Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction: Overcoming Solubility Challenges in Bioconjugation

The field of bioconjugation has been significantly advanced by the advent of click chemistry, particularly the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction enables the precise and efficient covalent ligation of molecules in complex biological environments.[1] At the heart of this chemistry is the dibenzocyclooctyne (DBCO) group, a strained alkyne that reacts rapidly and specifically with azides without the need for cytotoxic copper catalysts.[][3] This makes SPAAC ideal for applications involving live cells or in vivo studies.[][4]

However, the inherent hydrophobicity of the core DBCO structure presents a significant challenge. Many DBCO reagents have poor solubility in aqueous buffers, which are the standard media for most biological experiments involving proteins, antibodies, and nucleic acids. This limitation often necessitates the use of organic co-solvents like DMSO or DMF, which can compromise the structural integrity and function of sensitive biomolecules, leading to denaturation and aggregation.

Water-soluble DBCO reagents have been developed to address this critical issue. By incorporating hydrophilic moieties, such as polyethylene glycol (PEG) spacers or sulfonate groups (sulfo-), these advanced reagents dissolve readily in aqueous solutions. This fundamental improvement not only simplifies experimental workflows but also enhances the efficiency, reproducibility, and overall success of bioconjugation in biological and pharmaceutical research. This guide provides an in-depth technical overview of the advantages, quantitative performance, and applications of these indispensable tools.

Core Advantages of Water-Soluble DBCO Reagents

The primary modification to create water-soluble DBCO reagents involves the addition of hydrophilic linkers. This seemingly simple change confers a host of advantages over traditional hydrophobic DBCO compounds.

-

Enhanced Aqueous Solubility: The most direct benefit is the ability to conduct reactions in entirely aqueous buffers. Reagents like DBCO-PEG4-NHS ester and Sulfo-DBCO-NHS ester are soluble in common buffers such as PBS, eliminating the need for organic co-solvents. This prevents the precipitation of labeled biomolecules, a common issue with hydrophobic reagents, especially when targeting high degrees of labeling on antibodies.

-

Improved Biocompatibility and Reaction Efficiency: By avoiding organic co-solvents, the native conformation and function of proteins and other biomolecules are preserved. This is critical in drug development, particularly for creating antibody-drug conjugates (ADCs), where maintaining the antibody's binding affinity is paramount. The reaction can proceed under mild, physiological conditions (neutral pH, room temperature), ensuring the stability of the biological components.

-

Reduced Steric Hindrance and Non-Specific Binding: Many water-soluble variants incorporate flexible PEG spacers. These linkers create distance between the conjugated molecules, minimizing steric hindrance and allowing for more efficient ligation. Furthermore, PEGylation is well-known to reduce or eliminate problems with aggregation and inhibit the non-specific binding of conjugates to surfaces or other proteins.

-

Bioorthogonality and High Specificity: Like their hydrophobic counterparts, water-soluble DBCO reagents retain the key features of SPAAC chemistry. The DBCO group reacts exclusively with azides, ignoring other functional groups present in complex biological systems, ensuring highly specific and clean conjugation with minimal off-target reactions.

Quantitative Performance Data

The advantages of water-soluble DBCO reagents are reflected in their physicochemical properties and reaction outcomes. The following tables summarize key performance metrics.

Table 1: Physicochemical Properties of Representative DBCO Reagents

| Reagent Type | Key Feature | Aqueous Solubility | Common Co-solvents Required | Reference(s) |

| DBCO-NHS Ester | Hydrophobic Core | Low | DMSO, DMF, DCM, Chloroform | |

| DBCO-PEG4-NHS Ester | Hydrophilic PEG4 Spacer | Soluble up to 1.5 - 5.5 mM | Can be dissolved in DMSO/DMF first, then diluted into aqueous buffer | |

| DBCO-Sulfo-NHS Ester | Sulfonate Group | High (water-soluble) | Not required for reaction in aqueous media |

Table 2: Comparative Reaction Kinetics of Common Cyclooctynes

The reaction rate, defined by the second-order rate constant (k₂), is critical for applications requiring rapid conjugation at low concentrations. DBCO derivatives exhibit fast kinetics, making them a preferred choice.

| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |

| DBCO | Benzyl Azide | ~0.6 - 1.0 | |

| DIBO | Benzyl Azide | ~0.3 - 0.7 | |

| BCN | Benzyl Azide | ~0.06 - 0.1 | |

| Note: Rates can vary with solvent, temperature, and specific derivatives. |

Table 3: Impact of Water-Soluble Linkers on Antibody Conjugation Yield

A study comparing different DBCO-NHS esters for labeling an IgG antibody with an azide-fluorophore demonstrated the superiority of a PEGylated linker, especially at higher labeling ratios.

| DBCO Reagent | Molar Ratio (DBCO:Antibody) | Outcome | Reference |

| DBCO-NHS | > 5:1 | Precipitation of reactants, lower reaction yield | |

| DBCO-Sulfo-NHS | > 5:1 | Precipitation of reactants, lower reaction yield | |

| DBCO-PEG4-NHS | High ratios | Slightly higher conjugation yield, no precipitation observed |

Visualizing the Chemistry and Workflow

Diagrams created using Graphviz help illustrate the underlying mechanism, the logical advantages, and the experimental workflow associated with water-soluble DBCO reagents.

Experimental Protocols

The following sections provide generalized methodologies for key experiments using water-soluble DBCO reagents. Researchers should optimize conditions for their specific molecules of interest.

Protocol 1: Antibody Labeling with Water-Soluble DBCO-NHS Ester

This protocol describes the covalent attachment of a DBCO moiety to primary amines (e.g., lysine residues) on an antibody.

Materials:

-

Antibody or protein solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS, HEPES, Borate buffer, pH 7.2-8.0).

-

Water-soluble DBCO-NHS Ester (e.g., DBCO-PEG4-NHS Ester or DBCO-Sulfo-NHS Ester).

-

Anhydrous DMSO or DMF (for reagents not directly soluble in water).

-

Quenching buffer: 1M Tris-HCl, pH 8.0 or 1M Glycine.

-

Purification tools: Spin desalting columns or dialysis equipment.

Methodology:

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO or high-purity water if using a sulfo-DBCO variant.

-

Reaction Setup: Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the antibody solution. The final concentration of any organic solvent should ideally be below 20%.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quenching (Optional but Recommended): Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature. This step removes any unreacted NHS ester.

-

Purification: Remove excess, non-reacted DBCO reagent using a desalting column or dialysis against an appropriate buffer (e.g., PBS). The DBCO-activated antibody is now ready for conjugation.

Protocol 2: Copper-Free Click Chemistry (SPAAC) Conjugation

This protocol describes the reaction between the DBCO-activated antibody and an azide-functionalized molecule.

Materials:

-

Purified DBCO-activated antibody.

-

Azide-functionalized molecule (e.g., drug payload, imaging agent, oligonucleotide).

-

Reaction Buffer: PBS, pH 7.4. Crucially, avoid any buffers containing sodium azide (NaN₃) .

Methodology:

-

Reaction Setup: Mix the DBCO-activated antibody with the azide-functionalized molecule in the reaction buffer. A 2- to 4-fold molar excess of the azide molecule is typically recommended.

-

Incubation: Allow the reaction to proceed for 4-12 hours at room temperature or overnight at 4°C. Reactions are generally more efficient at higher concentrations and can be performed at temperatures up to 37°C to increase the rate.

-

Purification: After incubation, purify the final conjugate to remove any unreacted azide molecule and other impurities. The method of purification (e.g., size-exclusion chromatography, HPLC, dialysis) will depend on the properties of the final product.

Protocol 3: Determination of Degree of Labeling (DOL) by UV-Vis Spectroscopy

The number of DBCO molecules conjugated per antibody can be quantified using UV-Vis spectrophotometry, as DBCO has a characteristic absorbance peak around 309 nm.

Methodology:

-

Measurement: Measure the absorbance of the purified DBCO-antibody solution at 280 nm (A₂₈₀) and 309 nm (A₃₀₉).

-

Calculation:

-

First, calculate the concentration of the DBCO moiety using its molar extinction coefficient (ε_DBCO ≈ 12,000 M⁻¹cm⁻¹) at 309 nm.

-

[DBCO] (M) = A₃₀₉ / 12,000

-

-

Next, calculate the protein concentration. A correction factor (CF) is needed to account for the DBCO's contribution to the absorbance at 280 nm (CF for DBCO is ~0.90).

-

Corrected A₂₈₀ = A₂₈₀ - (A₃₀₉ * CF)

-

[Protein] (M) = Corrected A₂₈₀ / ε_protein (where ε_protein is the molar extinction coefficient of the protein at 280 nm).

-

-

Finally, calculate the DOL:

-

DOL = [DBCO] / [Protein]

-

-

Conclusion

Water-soluble DBCO reagents represent a critical evolution in click chemistry, directly addressing the practical challenges of working with biomolecules in their native aqueous environments. By enhancing solubility, improving reaction yields, and preserving the function of sensitive proteins, these reagents have become indispensable tools in academic research and pharmaceutical development. Their use simplifies experimental protocols and boosts the reliability of creating complex bioconjugates, from antibody-drug conjugates for targeted cancer therapy to advanced probes for in vivo imaging. As the demand for precisely engineered biomaterials and therapeutics continues to grow, the advantages offered by water-soluble DBCO reagents will ensure they remain a cornerstone of modern bioconjugation strategy.

References

An In-depth Technical Guide to the Reactivity of Sulfo DBCO-TFP Ester with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sulfo DBCO-TFP Ester, a key reagent in bioconjugation, with a specific focus on its reactivity with primary amines. This document details the chemical properties, reaction kinetics, and experimental protocols for the efficient and reproducible labeling of biomolecules.

Introduction to this compound

Sulfo Dibenzocyclooctyne (DBCO) - Tetrafluorophenyl (TFP) Ester is a heterobifunctional crosslinker widely employed in bioconjugation and drug development.[1] Its structure comprises three key functional components:

-

A Sulfo Group (-SO₃⁻): This moiety imparts significant water solubility to the molecule, allowing for conjugation reactions to be performed in aqueous buffers without the need for organic co-solvents, which is crucial for maintaining the native conformation and function of proteins and other biomolecules.[2][3]

-

A Tetrafluorophenyl (TFP) Ester: This amine-reactive group facilitates the formation of stable covalent amide bonds with primary amines, such as the ε-amine of lysine residues and the N-terminus of proteins.[2] TFP esters are recognized for their enhanced stability towards hydrolysis in aqueous media, particularly at basic pH, when compared to the more common N-hydroxysuccinimide (NHS) esters.[2]

-

A Dibenzocyclooctyne (DBCO) Group: This strained alkyne is a key component for copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). Once conjugated to a biomolecule, the DBCO group allows for the highly specific and efficient attachment of an azide-modified molecule of interest.

The combination of these features makes this compound a versatile tool for the precise construction of complex bioconjugates, such as antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and immobilized biomolecules for various assays.

Reactivity with Primary Amines: Mechanism and Influencing Factors

The core reaction involves the nucleophilic attack of a deprotonated primary amine on the carbonyl carbon of the TFP ester. This results in the formation of a stable amide bond and the release of tetrafluorophenol as a byproduct.

Reaction Mechanism

The reaction proceeds via a standard nucleophilic acyl substitution mechanism. The primary amine acts as the nucleophile, and the tetrafluorophenyl group serves as a good leaving group, facilitating the reaction.

Factors Influencing Reactivity

Several factors critically influence the efficiency and specificity of the conjugation reaction:

-

pH: The reaction is highly pH-dependent. The primary amine must be in its deprotonated, nucleophilic state to react. Therefore, the reaction is typically carried out in buffers with a pH range of 7 to 9. While a higher pH increases the concentration of deprotonated amines, it also accelerates the competing hydrolysis of the TFP ester. However, TFP esters exhibit significantly greater stability to hydrolysis at basic pH compared to NHS esters, offering a wider experimental window.

-

Temperature: The reaction can be performed at room temperature or at 4°C. Incubation at room temperature is generally faster, while reactions at 4°C can proceed overnight to accommodate sensitive proteins or to slow down potential side reactions.

-

Stoichiometry (Molar Excess): The molar ratio of this compound to the amine-containing biomolecule is a critical parameter to control the degree of labeling (DOL). A higher molar excess will generally result in a higher DOL. The optimal molar excess should be determined empirically for each specific application.

-

Buffer Composition: It is imperative to use buffers that do not contain primary amines, such as Tris or glycine, as these will compete with the target molecule for reaction with the TFP ester. Suitable buffers include phosphate-buffered saline (PBS), HEPES, and borate buffers.

Quantitative Data on Reactivity and Stability

The following tables summarize key quantitative data regarding the stability of TFP esters and recommended reaction conditions for efficient conjugation.

| Parameter | Condition | TFP Ester | NHS Ester | Reference(s) |

| Half-life (Hydrolysis) | pH 7.0 | ~7.5 hours | ~4 hours | |

| pH 8.0 | ~2 hours | ~40 minutes | ||

| pH 10.0 | ~6.5 hours | ~39 minutes |

Table 1: Comparative Hydrolysis Half-life of TFP and NHS Ester-Terminated Self-Assembled Monolayers. This data provides a strong indication of the relative stability of the two ester types in aqueous solutions.

| Parameter | Recommended Condition | Rationale | Reference(s) |

| pH | 7.0 - 9.0 | Balances amine deprotonation and ester hydrolysis. | |

| Temperature | Room Temperature (for 1-4 hours) or 4°C (overnight) | Flexibility for reaction speed and protein stability. | |

| Molar Excess (Protein Conc. >1 to 5 mg/mL) | 10-20X | Starting point for optimizing degree of labeling. | |

| Molar Excess (Protein Conc. 0.5 to ≤1 mg/mL) | 20-40X | Higher excess needed for more dilute protein solutions. | |

| Buffer | Amine-free (e.g., PBS, HEPES, Borate) | Prevents competition for the reactive ester. |

Table 2: Recommended Reaction Conditions for this compound Conjugation to Primary Amines.

Experimental Protocols

This section provides detailed methodologies for the conjugation of this compound to a primary amine-containing protein and the subsequent determination of the degree of labeling.

Protocol for Protein Labeling with this compound

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column for purification

Procedure:

-

Prepare the Protein Solution: Ensure the protein is at a suitable concentration (typically 1-5 mg/mL) in an amine-free buffer.

-

Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

-

Conjugation Reaction: Add the calculated volume of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept low (ideally <10%) to avoid protein denaturation. Gently mix and incubate for 1-4 hours at room temperature or overnight at 4°C.

-

Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to react with any excess this compound. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove the excess, unreacted reagent and byproducts using a desalting column or dialysis. The purified DBCO-labeled protein is now ready for the subsequent click chemistry reaction.

Protocol for Determining the Degree of Labeling (DOL)

Materials:

-

Purified DBCO-labeled protein

-

UV-Vis Spectrophotometer

Procedure:

-

Measure Absorbance: Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 309 nm (A₃₀₉).

-

Calculate Protein Concentration: Protein Concentration (M) = [A₂₈₀ - (A₃₀₉ × CF)] / ε_protein Where:

-

CF is the correction factor for the DBCO absorbance at 280 nm (typically ~0.90 for IgG).

-

ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~203,000 M⁻¹cm⁻¹ for a typical IgG).

-

-

Calculate DBCO Concentration: DBCO Concentration (M) = A₃₀₉ / ε_DBCO Where:

-

ε_DBCO is the molar extinction coefficient of DBCO at 309 nm (approximately 12,000 M⁻¹cm⁻¹).

-

-

Calculate Degree of Labeling (DOL): DOL = DBCO Concentration / Protein Concentration

Visualizations of Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships in the use of this compound.

Caption: Workflow for labeling a primary amine-containing protein with this compound.

Caption: General workflow for copper-free click chemistry using a DBCO-labeled protein.

Caption: Logical diagram of factors influencing the outcome of amine labeling with this compound.

Conclusion

This compound is a powerful and versatile reagent for the modification of primary amines on biomolecules. Its enhanced water solubility and the superior stability of the TFP ester to hydrolysis provide significant advantages for achieving high-efficiency and reproducible bioconjugation. By carefully controlling key reaction parameters such as pH, temperature, and stoichiometry, researchers can precisely introduce the DBCO handle for subsequent copper-free click chemistry, enabling a wide range of applications in basic research, diagnostics, and therapeutic development.

References

The Role of Sulfo-DBCO in Advancing Bioorthogonal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Bioorthogonal chemistry has revolutionized our ability to study and manipulate biological systems in their native environment. By introducing chemical reactions that are inert to biological functionalities, researchers can label, track, and modify biomolecules with unprecedented precision. At the forefront of this field is the strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free click chemistry reaction. This guide provides a comprehensive technical overview of Sulfo-DBCO (Sulfo-dibenzocyclooctyne), a key reagent in SPAAC, detailing its properties, applications, and the experimental protocols necessary for its effective use.

Core Concepts: Understanding Sulfo-DBCO and SPAAC

Sulfo-DBCO is a water-soluble derivative of dibenzocyclooctyne. The addition of a sulfonate group (-SO₃⁻) significantly enhances its hydrophilicity, making it particularly well-suited for biological applications in aqueous environments without the need for organic co-solvents that can be detrimental to cells and proteins.[1][2]

The core utility of Sulfo-DBCO lies in its rapid and highly specific reaction with azides, a functional group that can be metabolically incorporated into biomolecules. This SPAAC reaction proceeds readily at physiological temperatures and pH without the need for a cytotoxic copper catalyst, a significant advantage over the original copper-catalyzed azide-alkyne cycloaddition (CuAAC).[3][4] The reaction is highly efficient, forming a stable triazole linkage.[3] The bioorthogonality of the DBCO-azide reaction ensures that the labeling is highly specific, with minimal off-target reactions.

Quantitative Data on Sulfo-DBCO Reactions

The efficiency and speed of the SPAAC reaction are critical for its successful application. The following tables summarize key quantitative data related to Sulfo-DBCO, providing a basis for experimental design and comparison with other bioorthogonal reagents.

| Parameter | Sulfo-DBCO Derivative | Reaction Partner | Second-Order Rate Constant (M⁻¹s⁻¹) | Conditions | Reference |

| Reaction Kinetics | Sulfo-DBCO-amine | 3-azido-L-alanine | 0.55 - 1.22 | HEPES buffer (pH 7), 25-37°C | |

| Sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.32 - 0.85 | PBS (pH 7), 25-37°C | ||

| DBCO (general) | Benzyl azide | ~1 | Room Temperature |

| Parameter | Sulfo-DBCO Derivative | Biomolecule | Molar Excess of Sulfo-DBCO | Degree of Labeling (DOL) | Reference |

| Labeling Efficiency | Sulfo-DBCO-NHS ester | IgG Antibody | 5-10 fold | ~1.5-3 | |

| DBCO-NHS ester | IgG Antibody | 20-30 fold | Not specified | ||

| DBCO-functionalized antibody | Azide-modified oligonucleotide | 2-4 fold excess of azide-oligo | High efficiency |

| Parameter | DBCO Derivative | Condition | Half-life / Stability | Reference |

| Stability | DBCO-conjugate | In presence of Glutathione (GSH) | ~71 minutes | |

| DBCO-modified IgG | 4°C or -20°C | 3-5% loss of reactivity over 4 weeks | ||

| DBCO groups | Intracellular (RAW264.7 cells) | 36% degradation after 24 hours |

Key Applications and Experimental Workflows

Sulfo-DBCO has found widespread use in various research and development areas, from fundamental cell biology to the creation of next-generation therapeutics.

Metabolic Glycoengineering and Cell Labeling

One of the most powerful applications of Sulfo-DBCO is in metabolic glycoengineering. Cells are cultured with an azide-modified sugar, which is incorporated into the glycan structures on the cell surface. These azide-labeled cells can then be specifically tagged with a Sulfo-DBCO-conjugated fluorophore for visualization and tracking.

Antibody-Drug Conjugate (ADC) Development

In the field of oncology, Sulfo-DBCO is instrumental in the development of ADCs. An antibody targeting a tumor-specific antigen is functionalized with Sulfo-DBCO. Separately, a potent cytotoxic drug is modified with an azide. The two components are then conjugated via SPAAC to create the ADC. This targeted delivery system minimizes systemic toxicity by delivering the drug directly to cancer cells.

References

Sulfo DBCO-TFP Ester stability in aqueous solutions

An In-depth Technical Guide to the Stability of Sulfo DBCO-TFP Ester in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability of this compound in aqueous environments. Understanding the behavior of this reagent is critical for its effective use in bioconjugation, diagnostics development, and targeted drug delivery systems. We will delve into the reaction mechanisms, factors influencing stability, quantitative data, and detailed experimental protocols for assessing its performance.

Introduction to this compound

This compound is a water-soluble, amine-reactive labeling reagent designed for a two-step bioconjugation strategy. Its structure incorporates three key functional components:

-

Sulfo Group: A sulfonic acid group that imparts high water solubility, allowing for reactions to be performed in physiological buffers without the need for organic co-solvents.[1][2]

-

DBCO (Dibenzocyclooctyne): A strained alkyne moiety that is central to copper-free click chemistry, enabling highly efficient and bioorthogonal ligation with azide-modified molecules.[3][4]

-

TFP (2,3,5,6-Tetrafluorophenyl) Ester: An amine-reactive functional group that forms stable amide bonds with primary amines, such as those found on the side chains of lysine residues in proteins.[3]

The primary advantage of TFP esters over the more common N-hydroxysuccinimide (NHS) esters is their significantly greater stability against spontaneous hydrolysis in aqueous solutions, particularly at neutral to basic pH. This enhanced stability leads to more efficient and reproducible conjugation to biomolecules.

Reaction and Hydrolysis Pathways

In an aqueous environment, the TFP ester moiety of this compound is subject to two competing reactions: aminolysis (the desired reaction) and hydrolysis (an undesirable side reaction).

-

Aminolysis (Conjugation): The TFP ester reacts with a primary amine (e.g., from a protein or peptide) via nucleophilic acyl substitution to form a highly stable covalent amide bond. This reaction is most efficient at a slightly alkaline pH (typically 7.2-9.0), where the primary amine is deprotonated and thus more nucleophilic.

-

Hydrolysis: In the presence of water, the TFP ester can be hydrolyzed, yielding an inactive carboxylic acid and releasing the tetrafluorophenol (TFP) leaving group. This reaction is also accelerated at higher pH values.

The efficiency of a labeling experiment depends on the rate of aminolysis relative to the rate of hydrolysis. Due to the superior stability of the TFP ester, the aminolysis reaction is favored more strongly than with NHS esters under typical bioconjugation conditions.

Caption: Competing reaction pathways for this compound.

Quantitative Stability Data

While specific kinetic data for the hydrolysis of this compound in solution is not widely published, the stability of the TFP ester functional group has been quantified in analogous systems. A study on TFP-terminated self-assembled monolayers (SAMs) provides an excellent illustration of its pH-dependent stability compared to NHS esters. This data is summarized below alongside typical hydrolysis rates for NHS esters in solution for context.

Table 1: Comparison of Hydrolysis Rates and Half-Lives for TFP and NHS Esters

| Ester Type | pH | Temperature | Half-Life (t₁/₂) | Source |

|---|---|---|---|---|

| TFP-terminated SAM | 7.0 | Room Temp. | 13.1 hours | |

| 8.0 | Room Temp. | 5.8 hours | ||

| 10.0 | Room Temp. | 1.3 hours | ||

| NHS-terminated SAM | 7.0 | Room Temp. | 3.1 hours | |

| 8.0 | Room Temp. | 33.1 minutes | ||

| 10.0 | Room Temp. | < 5 minutes | ||

| NHS Ester (in solution) | 7.0 | 0°C | 4-5 hours |

| | 8.6 | 4°C | 10 minutes | |

Note: Data for SAMs reflects surface chemistry, but the trend of superior stability of TFP esters at higher pH is directly applicable to solution-phase chemistry.

These data clearly demonstrate that TFP esters are significantly more resistant to hydrolysis than NHS esters, especially as the pH increases into the optimal range for amine conjugation. This inherent stability provides a wider experimental window and contributes to greater reaction efficiency.

Experimental Protocol: Assessing TFP Ester Stability

This protocol outlines a general method to determine the hydrolytic stability of this compound in a given aqueous buffer. The principle involves incubating the reagent and measuring the decrease in its active form over time. The remaining active ester can be quantified by reacting it with an amine-containing chromophore or fluorophore and measuring the resulting signal.

Materials and Reagents

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Reaction Buffers: e.g., 0.1 M Phosphate Buffer (pH 7.0), 0.1 M HEPES (pH 8.0), 0.1 M Borate Buffer (pH 9.0). Buffers must be free of primary amines.

-

Quenching/Detection Reagent: A solution of a primary amine-containing molecule with a strong absorbance or fluorescence signal (e.g., 100 mM Glycine, 10 mM N-(2-Aminoethyl)dansylamide).

-

Spectrophotometer or Fluorometer

-

Constant temperature incubator or water bath

Experimental Workflow

Caption: Workflow for determining the hydrolytic half-life of this compound.

Detailed Procedure

-

Prepare Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO. TFP esters are moisture-sensitive, so it is crucial to minimize exposure to air and use a dry solvent.

-

Initiate Hydrolysis: Add the stock solution to the pre-warmed reaction buffers (e.g., at 25°C) to a final concentration of 0.5-1.0 mM. Start the timer immediately.

-

Time-Course Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction buffer.

-

Quantify Active Ester: Immediately add the aliquot to a solution containing a large molar excess of an amine-reporter molecule. The excess amine ensures that all remaining active TFP ester reacts rapidly with the reporter, effectively stopping the hydrolysis reaction and generating a quantifiable signal.

-

Signal Measurement: After the reporter reaction is complete (e.g., 30 minutes), measure the absorbance or fluorescence of the solution at the appropriate wavelength for the reporter conjugate. The signal intensity is directly proportional to the concentration of active TFP ester remaining at that time point.

-

Data Analysis:

-

Plot the signal as a function of time.

-

The hydrolysis of active esters typically follows pseudo-first-order kinetics.

-

To calculate the half-life (t₁/₂), plot the natural logarithm of the signal (ln[Signal]) versus time. The slope of the resulting line will be equal to -k, where k is the hydrolysis rate constant.

-

The half-life can then be calculated using the equation: t₁/₂ = ln(2) / k

-

Practical Recommendations for Optimal Use

To maximize conjugation efficiency and ensure reproducibility, adhere to the following best practices:

-

Storage and Handling: Store this compound at -20°C, desiccated. Before opening the vial, allow it to equilibrate to room temperature to prevent moisture condensation.

-

Solvent Choice: Prepare stock solutions in a high-quality, anhydrous, water-miscible organic solvent such as DMSO or DMF immediately before use. Stock solutions in anhydrous solvents can be stored frozen for several days but should be used as quickly as possible.

-

Buffer Selection: Use non-amine-containing buffers at a pH between 7.2 and 9.0, such as PBS, HEPES, or borate buffer. Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target molecule for reaction.

-

Reaction Conditions: For efficient labeling of proteins, use a 10- to 50-fold molar excess of the TFP ester reagent. Higher protein concentrations favor the desired aminolysis reaction over hydrolysis. Reactions can be performed for 30-60 minutes at room temperature or for 2-4 hours on ice.

-

Quenching: After the desired incubation time, the reaction can be stopped by adding a quenching buffer containing a high concentration of a primary amine, such as 50-100 mM Tris-HCl or glycine.

Conclusion

This compound is a superior amine-reactive reagent for bioconjugation due to the enhanced stability of its TFP ester group. Compared to traditional NHS esters, TFP esters exhibit a significantly lower rate of hydrolysis in aqueous solutions, particularly in the slightly alkaline pH range required for efficient amine labeling. This key feature provides researchers with a more robust and reliable tool, leading to higher conjugation yields, improved reproducibility, and a wider experimental timeframe. By following the recommended handling and reaction protocols, scientists can fully leverage the advantages of this compound for developing advanced bioconjugates for a wide array of applications.

References

Applications of TFP Esters in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of bioconjugation, the choice of reactive chemistry is paramount to the successful development of stable and functional biomolecular conjugates. Among the array of amine-reactive functionalities, 2,3,5,6-Tetrafluorophenyl (TFP) esters have emerged as a superior alternative to the commonly used N-hydroxysuccinimide (NHS) esters. This technical guide provides a comprehensive overview of the applications of TFP esters in bioconjugation, highlighting their chemical advantages, and providing detailed experimental protocols for their use in protein labeling, antibody-drug conjugate (ADC) synthesis, and surface modification.

TFP esters react with primary amines on biomolecules, such as the ε-amino group of lysine residues and the N-terminal α-amino group, to form stable amide bonds.[1][2] The primary advantage of TFP esters lies in their increased resistance to spontaneous hydrolysis in aqueous environments compared to NHS esters, particularly at the neutral to slightly basic pH conditions typically required for efficient bioconjugation.[1][2][3] This enhanced stability translates to more efficient and reproducible labeling of biomolecules, offering greater control over the conjugation process.

Core Principles: The Chemistry of TFP Esters

TFP esters are activated esters that readily react with nucleophilic primary amines. The electron-withdrawing fluorine atoms on the phenyl ring make the carbonyl carbon highly susceptible to nucleophilic attack, facilitating the formation of a stable amide bond and the release of 2,3,5,6-tetrafluorophenol as a byproduct.

A key challenge in bioconjugation is the competing hydrolysis reaction, where the activated ester reacts with water instead of the desired amine. TFP esters exhibit significantly greater hydrolytic stability than NHS esters, especially at the pH ranges optimal for amine conjugation (pH 7.5-9.0). This property is critical for achieving higher conjugation efficiencies and more consistent results.

Quantitative Data Summary

The following tables summarize key quantitative data comparing TFP esters with the more traditional NHS esters, providing a clear basis for selecting the appropriate reagent for a given bioconjugation application.

| Parameter | TFP Ester | NHS Ester | References |

| Optimal pH for Conjugation | 7.5 - 9.0 | 7.0 - 8.5 | |

| Relative Hydrolytic Stability | Higher | Lower | |

| Reaction with | Primary amines | Primary amines | |

| Byproduct | 2,3,5,6-tetrafluorophenol | N-hydroxysuccinimide |

| pH | TFP Ester Half-life (minutes) | NHS Ester Half-life (minutes) | Fold Difference |

| 7.0 | ~570 | ~300 | ~1.9x |

| 8.0 | ~180 | ~60 | ~3.0x |

| 10.0 | ~360 | ~39 | ~9.2x |

This data is derived from studies on self-assembled monolayers and illustrates the trend of increased stability of TFP esters with increasing pH compared to NHS esters.

Mandatory Visualizations

Logical Relationship: TFP vs. NHS Esters

Caption: A diagram illustrating the key advantages and disadvantages of TFP esters compared to NHS esters.

Experimental Workflow: Antibody Labeling with TFP Ester

References

The Pivotal Role of the Sulfo Group in DBCO Reagents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of bioconjugation, the precision and efficiency of molecular labeling are paramount. Strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of copper-free click chemistry, has been revolutionized by the development of dibenzocyclooctyne (DBCO) reagents. However, the inherent hydrophobicity of the DBCO core has historically presented challenges in aqueous biological systems. The introduction of a strategically placed sulfo group has addressed this limitation, dramatically expanding the utility of DBCO reagents in biological applications. This technical guide provides an in-depth exploration of the role of the sulfo group, offering quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their bioconjugation endeavors.

The Core Contribution: Aqueous Solubility

The primary and most critical role of the sulfo group (SO₃⁻) in DBCO reagents is to impart water solubility. The dibenzocyclooctyne core is inherently hydrophobic, which can lead to aggregation and precipitation in the aqueous buffers required for most biological experiments. This poor solubility can significantly hinder conjugation efficiency and lead to inaccurate quantification.

The addition of a negatively charged sulfonate group transforms the DBCO molecule into a water-soluble entity, allowing for direct dissolution in aqueous buffers and eliminating the need for organic co-solvents that can be detrimental to sensitive biomolecules like proteins and cells.

Impact of the Sulfo Group on DBCO Reagent Properties

The introduction of a sulfo group brings about several key advantages:

-

Enhanced Aqueous Solubility: As highlighted, this is the most significant benefit, enabling reactions to be performed in fully aqueous environments.

-

Reduced Aggregation: By preventing the hydrophobic DBCO molecules from clumping together, the sulfo group ensures that the reactive alkyne is readily available for conjugation.

-

Improved Reaction Kinetics in Biological Media: In the context of large biomolecules like antibodies, a sulfonated DBCO reagent is less likely to be sequestered within hydrophobic pockets of the protein, leading to more efficient conjugation to surface-accessible azides.

-

Simplified Workflows: The direct solubility of sulfo-DBCO reagents in aqueous buffers simplifies experimental setup and purification processes.

Quantitative Data Summary

To provide a clear comparison, the following tables summarize key quantitative data for sulfo-DBCO reagents versus their non-sulfonated counterparts.

Table 1: Physicochemical Properties of DBCO and Sulfo-DBCO Reagents

| Property | DBCO Reagent (Non-Sulfonated) | Sulfo-DBCO Reagent | Reference(s) |

| Water Solubility | Insoluble | ≥ 50 mg/mL (for DBCO-Sulfo-NHS ester sodium salt) | [1][2][3] |

| Organic Solvent Solubility | Soluble in DMSO, DMF, DCM | Soluble in Water, DMSO, DMF | [4][5] |

Table 2: Reaction Kinetics of Sulfo-DBCO-amine in SPAAC Reactions

The following data represents the second-order rate constants for the reaction of sulfo-DBCO-amine with various azides under different buffer conditions. This demonstrates the high reactivity of sulfo-DBCO reagents in aqueous environments.

| Azide Reactant | Buffer (pH) | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference(s) |

| 1-azido-1-deoxy-β-D-glucopyranoside | PBS (7.0) | 25 | 0.85 | |

| 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (7.0) | 25 | 1.22 | |

| 3-azido-L-alanine | PBS (7.0) | 25 | 0.32 | |

| 3-azido-L-alanine | HEPES (7.0) | 25 | 0.55 |

Key Experimental Workflows and Logical Relationships

The following diagrams, created using Graphviz, illustrate key experimental workflows and the logical impact of the sulfo group.

Logical Relationship of the Sulfo Group

Experimental Workflow: Antibody Labeling with Sulfo-DBCO-NHS Ester

References

Methodological & Application

Application Note and Protocol: A Step-by-Step Guide for Antibody Conjugation with Sulfo DBCO-TFP Ester

For researchers, scientists, and drug development professionals, this document provides a detailed methodology for the conjugation of antibodies with Sulfo DBCO-TFP Ester. This process is foundational for the site-specific attachment of molecules containing an azide group through copper-free click chemistry, formally known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

The this compound is an amine-reactive labeling reagent. The 2,3,5,6-tetrafluorophenyl (TFP) ester group readily reacts with primary amines, such as the side chain of lysine residues on an antibody, to form a stable covalent amide bond. The dibenzocyclooctyne (DBCO) group is a strained alkyne that can then react with an azide-functionalized molecule without the need for a cytotoxic copper catalyst[1][2]. The sulfonate group enhances the water solubility of the reagent[3][4][5].

This two-step conjugation strategy is widely used for creating antibody-drug conjugates (ADCs), imaging agents, and other antibody-based research tools.

Chemical Signaling Pathway

The conjugation process involves two main chemical reactions. First, the TFP ester of the Sulfo DBCO-TFP reagent reacts with a primary amine on the antibody. Second, the DBCO-modified antibody reacts with an azide-modified molecule of interest in a copper-free click chemistry reaction.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the conjugation of an antibody with this compound, followed by the purification and characterization of the resulting DBCO-labeled antibody.

Materials and Reagents

-

Antibody to be conjugated (in an amine-free and azide-free buffer)

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting columns (e.g., spin desalting columns) for purification

-

UV-Vis Spectrophotometer

Experimental Workflow

The overall experimental workflow consists of antibody preparation, reaction with this compound, purification of the conjugate, and characterization.

Step-by-Step Protocol

1. Antibody Preparation

-

Ensure the antibody is in an amine-free and azide-free buffer, such as PBS. Buffers containing primary amines (e.g., Tris) or sodium azide will interfere with the conjugation reaction.

-

If necessary, perform a buffer exchange using a desalting column or dialysis.

-

The antibody concentration should ideally be 1-5 mg/mL. If the concentration is lower, a higher molar excess of the DBCO reagent may be required.

2. Preparation of this compound Solution

-

This compound is moisture-sensitive. Allow the vial to come to room temperature before opening.

-

Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

3. Antibody Conjugation Reaction

-

Add a 5 to 20-fold molar excess of the this compound solution to the antibody solution. The optimal molar ratio may need to be determined empirically for each specific antibody.

-

The final concentration of DMSO or DMF in the reaction mixture should be kept low (ideally less than 20%) to avoid denaturation of the antibody.

-

Incubate the reaction for 30-60 minutes at room temperature with gentle mixing. Alternatively, the reaction can be carried out for 2 hours at 4°C.

4. Quenching the Reaction

-

To stop the reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.

-

Incubate for an additional 15 minutes at room temperature.

5. Purification of the DBCO-Labeled Antibody

-

Remove the excess, unreacted this compound and quenching reagent by using a desalting column (size-exclusion chromatography) equilibrated with an appropriate buffer (e.g., PBS).

6. Characterization of the Conjugate

-

The degree of labeling (DOL), which is the average number of DBCO molecules per antibody, can be determined using UV-Vis spectrophotometry.

-

Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and 309 nm (for the DBCO group).

-

The DOL can be calculated using the Beer-Lambert law and the molar extinction coefficients of the antibody and the DBCO group. The molar extinction coefficient for DBCO at 309 nm is approximately 12,000 M⁻¹cm⁻¹.

The DBCO-labeled antibody is now ready for the subsequent copper-free click chemistry reaction with an azide-functionalized molecule.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the antibody conjugation protocol. These values may require optimization for specific antibodies and applications.

| Parameter | Recommended Range | Notes |

| Antibody Concentration | 1 - 5 mg/mL | Higher concentrations can improve reaction efficiency. |

| This compound Stock Solution | 10 mM in anhydrous DMSO/DMF | Prepare fresh before each use. |

| Molar Excess of DBCO Reagent | 5 - 20 fold | A good starting point is a 10-fold molar excess. This may need optimization. |

| Reaction Time | 30 - 60 minutes at room temperature or 2 hours at 4°C | Longer incubation times do not necessarily improve efficiency and may affect antibody integrity. |

| Reaction pH | 7.2 - 8.5 | Slightly alkaline pH favors the reaction with primary amines. |

| Quenching Reagent Concentration | 50 - 100 mM Tris-HCl | Effectively stops the reaction by consuming unreacted TFP esters. |

| DBCO Molar Extinction Coefficient | ~12,000 M⁻¹cm⁻¹ at 309 nm | Used for calculating the Degree of Labeling (DOL). |

References

Application Notes and Protocols for Cell Surface Protein Labeling using Sulfo DBCO-TFP Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo DBCO-TFP Ester is a water-soluble, amine-reactive reagent designed for the efficient labeling of proteins and other biomolecules. This reagent facilitates a two-step bioconjugation strategy ideal for cell surface protein labeling. The initial step involves the reaction of the highly reactive 2,3,5,6-tetrafluorophenyl (TFP) ester with primary amines, such as the N-terminus or lysine residues of cell surface proteins, forming a stable amide bond. This reaction covalently attaches a dibenzocyclooctyne (DBCO) moiety to the protein.

The second step utilizes the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) "click" chemistry. The DBCO group reacts specifically and efficiently with an azide-modified molecule of interest, such as a fluorescent dye, biotin, or a therapeutic agent, to form a stable triazole linkage. The presence of a sulfonate group and a hydrophilic polyethylene glycol (PEG) spacer enhances the water solubility of the reagent and the resulting conjugates, minimizing aggregation and improving reaction efficiency in aqueous environments.[1][2][3] This system offers a powerful and versatile method for the targeted labeling and investigation of cell surface proteins in various research and drug development applications.[4]

Chemical Properties and Mechanism of Action

This compound's utility stems from its heterobifunctional nature. The TFP ester provides high reactivity towards primary amines and greater stability against hydrolysis in aqueous media compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible labeling of biomolecules.[1] The DBCO group is a key component for copper-free click chemistry, reacting readily with azides without the need for a cytotoxic copper(I) catalyst, making it suitable for live-cell applications.

The overall labeling strategy can be summarized in two key steps:

-

Amine-reactive Labeling: The TFP ester of the Sulfo DBCO-TFP reagent reacts with primary amines on the cell surface proteins to form a stable amide bond, effectively "installing" a DBCO handle onto the proteins.

-

Bioorthogonal Click Chemistry: The DBCO-functionalized proteins are then incubated with a molecule of interest that has been modified to contain an azide group. The DBCO and azide groups specifically react via SPAAC to form a stable covalent bond.

Quantitative Data Summary

The following table summarizes key quantitative data related to the application of this compound and similar bioconjugation techniques.

| Parameter | Value | Application Context | Source |

| Drug-to-Antibody Ratio (DAR) | 4.1 ± 0.3 | Construction of Antibody-Drug Conjugates (ADCs) using a trastuzumab derivatized with a DBCO-TFP ester reagent. | |

| Antigen-Binding Activity Retention | >90% | Retention of biological activity of trastuzumab after conjugation with a DBCO-TFP ester reagent. | |

| Increased Endosomal Escape | 2.3-fold | Enhancement of siRNA delivery efficiency by functionalizing lipid nanoparticles (LNPs) with Sulfo DBCO-PEG4-TFP ester and conjugating to cell-penetrating peptides in HeLa cells. |

Experimental Protocols

Protocol 1: Two-Step Labeling of Cell Surface Proteins on Live Mammalian Cells

This protocol is adapted from general protein labeling procedures and best practices for live-cell labeling. Optimization of reagent concentrations and incubation times is recommended for each specific cell type and protein of interest.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Live mammalian cells in suspension or adherent culture

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4 (amine-free)

-

Azide-functionalized molecule of interest (e.g., fluorescent dye-azide, biotin-azide)

-

Cell culture medium

-

Bovine Serum Albumin (BSA) for blocking (optional)

-

Quenching solution: 1 M Tris-HCl, pH 8.0 or 100 mM glycine

Procedure:

Step 1: Labeling of Cell Surface Proteins with this compound

-

Cell Preparation:

-

Suspension Cells: Harvest cells and wash twice with ice-cold PBS by gentle centrifugation (e.g., 300 x g for 5 minutes). Resuspend the cell pellet in ice-cold PBS to the desired cell density (e.g., 1 x 10^6 cells/mL).

-

Adherent Cells: Wash cells grown in a culture plate twice with ice-cold PBS.

-

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Labeling Reaction:

-

Dilute the this compound stock solution in ice-cold PBS to the desired final concentration. A starting concentration range of 100-500 µM is recommended, but this should be optimized.

-

For suspension cells, add the diluted this compound to the cell suspension.

-

For adherent cells, add the diluted this compound to the culture plate, ensuring the cells are completely covered.

-

-

Incubation: Incubate the cells on ice or at 4°C for 30 minutes to 2 hours. The reaction can also be performed at room temperature for a shorter duration (e.g., 30 minutes), but this may increase endocytosis of labeled proteins.

-

Quenching (Optional but Recommended): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM. Incubate for 10-15 minutes on ice.

-

Washing:

-

Suspension Cells: Wash the cells three times with ice-cold PBS containing 1% BSA (optional, to reduce non-specific binding) by gentle centrifugation.

-

Adherent Cells: Gently wash the cells three times with ice-cold PBS containing 1% BSA.

-

Step 2: Click Chemistry Reaction with Azide-Functionalized Molecule

-

Reagent Preparation: Prepare a stock solution of the azide-functionalized molecule in a suitable solvent (e.g., DMSO or water). Dilute the stock solution in cell culture medium or PBS to the desired final concentration (a starting concentration range of 25-100 µM is recommended).

-

Click Reaction:

-

Resuspend the DBCO-labeled suspension cells in the prepared azide solution.

-

Add the prepared azide solution to the DBCO-labeled adherent cells.

-

-

Incubation: Incubate the cells under normal cell culture conditions (e.g., 37°C, 5% CO2) for 1-2 hours. Protect from light if using a fluorescent azide.

-

Washing:

-

Suspension Cells: Wash the cells three times with PBS by gentle centrifugation.

-

Adherent Cells: Gently wash the cells three times with PBS.

-

-

Analysis: The labeled cells are now ready for downstream applications such as flow cytometry, fluorescence microscopy, or western blotting.

Protocol 2: General Protocol for Labeling Purified Proteins

This protocol is for labeling a purified protein in solution.

Materials:

-

Purified protein in an amine-free buffer (e.g., PBS)

-

This compound

-

Anhydrous DMSO or DMF

-

Quenching buffer (1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment

Procedure:

-

Protein Preparation: Prepare the protein at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-7.4).

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

-